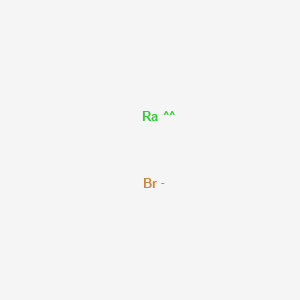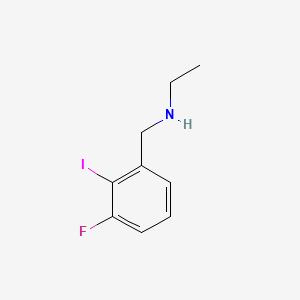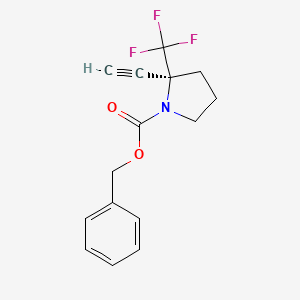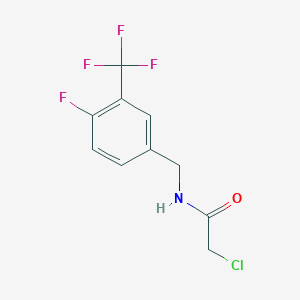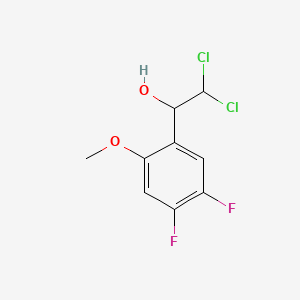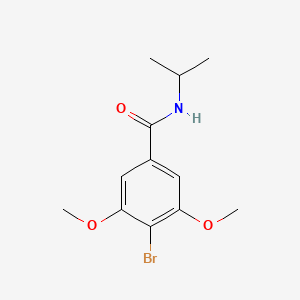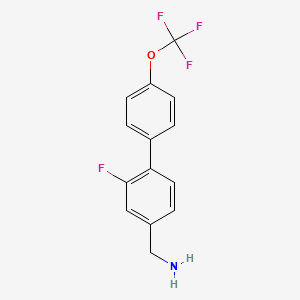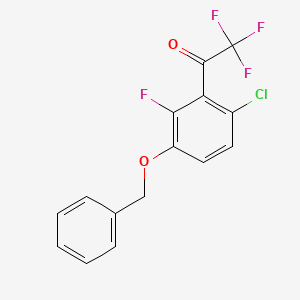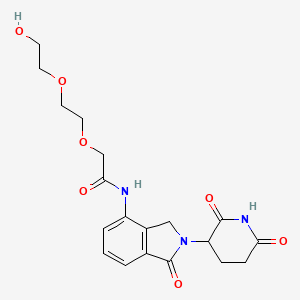
1-Bromo-3-chloro-1,3,5-triazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-chloro-1,3,5-triazinane-2,4,6-trione is a heterocyclic compound that belongs to the class of triazines. It is characterized by the presence of bromine and chlorine atoms attached to a triazinane ring, which is a six-membered ring containing three nitrogen atoms. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
The synthesis of 1-Bromo-3-chloro-1,3,5-triazinane-2,4,6-trione typically involves the reaction of cyanuric acid with bromine and chlorine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile or dichloromethane, and at a specific temperature range to ensure the desired product is obtained. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1-Bromo-3-chloro-1,3,5-triazinane-2,4,6-trione undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include sodium hydroxide, potassium carbonate, and various organic solvents. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
1-Bromo-3-chloro-1,3,5-triazinane-2,4,6-trione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine and chlorine atoms into target molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-chloro-1,3,5-triazinane-2,4,6-trione involves its ability to act as an electrophile in chemical reactions. The bromine and chlorine atoms make the compound highly reactive, allowing it to interact with nucleophiles and form new chemical bonds. This reactivity is exploited in various synthetic processes to achieve desired chemical transformations.
Comparison with Similar Compounds
1-Bromo-3-chloro-1,3,5-triazinane-2,4,6-trione can be compared with other triazine derivatives such as:
1,3,5-Trichloro-1,3,5-triazinane-2,4,6-trione: Known for its use as a disinfectant and chlorinating agent.
1,3,5-Triallyl-1,3,5-triazinane-2,4,6-trione: Used as a crosslinking agent in polymer synthesis.
1,3-Dibromo-1,3,5-triazinane-2,4,6-trione: A brominating agent with higher bromine content.
The uniqueness of this compound lies in its specific combination of bromine and chlorine atoms, which imparts distinct reactivity and properties compared to other triazine derivatives.
Properties
Molecular Formula |
C3HBrClN3O3 |
|---|---|
Molecular Weight |
242.41 g/mol |
IUPAC Name |
1-bromo-3-chloro-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C3HBrClN3O3/c4-7-1(9)6-2(10)8(5)3(7)11/h(H,6,9,10) |
InChI Key |
OKNPHOXYVYNIDL-UHFFFAOYSA-N |
Canonical SMILES |
C1(=O)NC(=O)N(C(=O)N1Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





